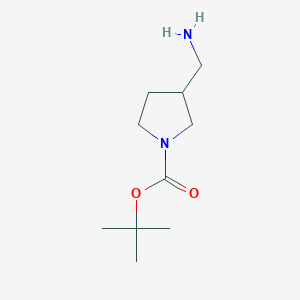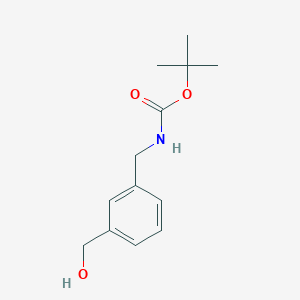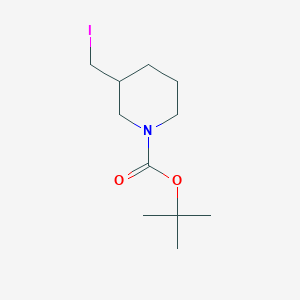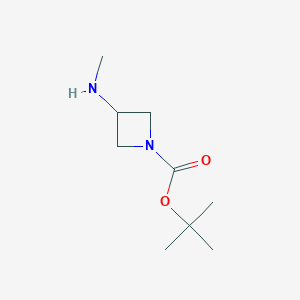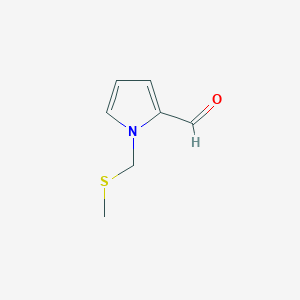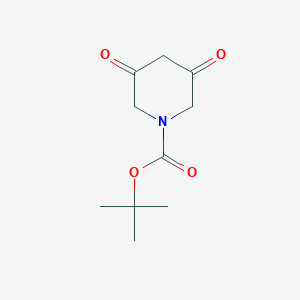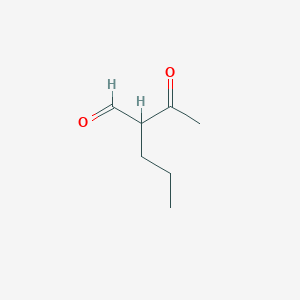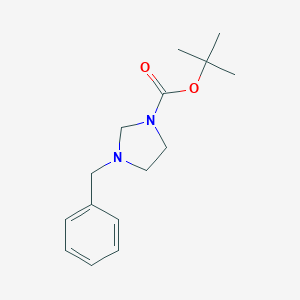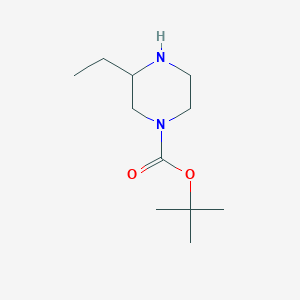
4-(2-Bromoacetil)piperidina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (TBAPC) is an organic compound that has been studied for its potential applications in various scientific and medical fields. TBAPC is a member of the piperidine family, and it is a derivative of piperidine-1-carboxylic acid. TBAPC has been studied for its ability to bind to proteins, its ability to act as an inhibitor of enzymes, and its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de Pim-1
El 4-(2-Bromoacetil)piperidina-1-carboxilato de terc-butilo se utiliza como reactivo en la síntesis de inhibidores de Pim-1. Pim-1 es un protooncogén que codifica una quinasa serina/treonina que está implicada en varios tipos de cáncer. Los inhibidores dirigidos a Pim-1 pueden servir potencialmente como agentes terapéuticos para el tratamiento del cáncer .
Desarrollo de Agonistas de GPR119 para la Diabetes Tipo II
Este compuesto también se utiliza para crear agonistas selectivos de GPR119. GPR119 es un receptor acoplado a proteína G que juega un papel significativo en la homeostasis de la glucosa y el balance energético, convirtiéndolo en un objetivo para el tratamiento de la diabetes tipo II .
Inhibidores de la Replicación del VIH-1
Otra aplicación implica el desarrollo de inhibidores de la replicación del VIH-1 M-trópicos (R5). Estos inhibidores son cruciales en la lucha contra el VIH, ya que pueden prevenir potencialmente que el virus se replique dentro de las células huésped .
Inhibidores de HDAC
El compuesto sirve como reactivo para sintetizar inhibidores de HDAC. Las desacetilasas de histonas (HDAC) son enzimas involucradas en la modificación de la estructura de la cromatina y la regulación de la expresión genética. Los inhibidores de HDAC tienen potencial terapéutico en el tratamiento del cáncer, enfermedades neurodegenerativas y más .
Antagonistas Selectivos de 5-HT6
También se utiliza en la síntesis de antagonistas selectivos de 5-HT6. El receptor 5-HT6 está asociado con la cognición, el aprendizaje, la memoria y puede ser un objetivo para el tratamiento de diversos trastornos neurológicos .
Reacciones de Mannich Vinílogas
El this compound es un reactivo para reacciones de Mannich vinílogas de tres componentes. Estas reacciones son valiosas en la síntesis orgánica para construir enlaces carbono-carbono y generar moléculas bioactivas .
Intermedio para Compuestos Biológicamente Activos
Esta sustancia química sirve como un intermedio importante en la síntesis de varios compuestos biológicamente activos, como el crizotinib, que se utiliza en la terapia contra el cáncer .
Programas de Química Computacional
Los datos del compuesto se pueden utilizar en programas de química computacional como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD para producir visualizaciones de simulación que son cruciales para comprender las interacciones y la dinámica molecular .
Safety and Hazards
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

